Triphenylphosphinegold(I) trifluoromethanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

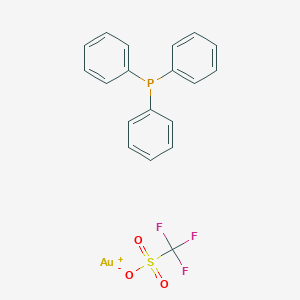

Triphenylphosphinegold(I) trifluoromethanesulfonate is a chemical compound with the molecular formula C19H16AuF3O3PS and a molecular weight of 609.33 g/mol . It is a coordination complex where gold is bonded to triphenylphosphine and trifluoromethanesulfonate. This compound is known for its applications in catalysis and organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

Triphenylphosphinegold(I) trifluoromethanesulfonate can be synthesized by reacting triphenylphosphinegold(I) chloride with silver trifluoromethanesulfonate in a suitable solvent such as dichloromethane. The reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation methods with scaling up of the reaction conditions and purification processes to meet industrial demands.

化学反応の分析

Types of Reactions

Triphenylphosphinegold(I) trifluoromethanesulfonate undergoes various types of reactions, including:

Substitution Reactions: It can participate in ligand exchange reactions where the trifluoromethanesulfonate ligand is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The gold center can undergo oxidation and reduction, altering its oxidation state and reactivity.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, phosphines, and other nucleophiles. Reactions are often carried out in organic solvents such as dichloromethane or toluene under inert conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, ligand exchange reactions can yield new gold complexes with different ligands .

科学的研究の応用

Triphenylphosphinegold(I) trifluoromethanesulfonate has a wide range of applications in scientific research:

作用機序

The mechanism by which triphenylphosphinegold(I) trifluoromethanesulfonate exerts its effects involves the activation of substrates through coordination to the gold center. This coordination can facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

類似化合物との比較

Similar Compounds

Triphenylphosphinegold(I) chloride: Similar in structure but with chloride as the ligand instead of trifluoromethanesulfonate.

Bis(trifluoromethanesulfonyl)imidate (triphenylphosphine)gold(I): Another gold complex with different ligands, used in similar catalytic applications.

Uniqueness

Triphenylphosphinegold(I) trifluoromethanesulfonate is unique due to its specific ligand combination, which imparts distinct reactivity and stability compared to other gold complexes. Its trifluoromethanesulfonate ligand provides unique electronic and steric properties that can influence its catalytic behavior .

生物活性

Triphenylphosphinegold(I) trifluoromethanesulfonate (commonly referred to as Au(PPh₃)) is a gold(I) complex that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article will explore the compound's biological activity, including its mechanisms of action, effects on various cell lines, and comparative efficacy against other therapeutic agents.

Overview of this compound

- Chemical Formula : C₁₉H₁₆AuF₃O₃PS

- Molecular Weight : 609.33 g/mol

- Structure : The compound consists of a gold center coordinated to triphenylphosphine and trifluoromethanesulfonate, which imparts unique electronic properties that enhance its reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of Au(PPh₃) is primarily attributed to its interaction with cellular redox systems, particularly through the inhibition of thioredoxin reductase (TrxR). This enzyme plays a crucial role in maintaining cellular redox balance and protecting against oxidative stress. Inhibition of TrxR can lead to increased levels of reactive oxygen species (ROS), ultimately triggering apoptosis in cancer cells.

Key Mechanisms:

- Inhibition of Thioredoxin Reductase :

- Studies have shown that gold(I) complexes, including Au(PPh₃), exhibit significant inhibitory effects on TrxR activity, leading to increased oxidative stress in cells .

- Induction of Apoptosis :

- Interaction with DNA :

- Binding studies indicate that Au(PPh₃) can interact with calf thymus DNA, suggesting potential genotoxic effects that may contribute to its anticancer properties .

Anticancer Activity

Numerous studies have evaluated the anticancer efficacy of Au(PPh₃) against various cancer cell lines. The following table summarizes some key findings regarding its cytotoxic effects:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 1.70 | TrxR inhibition; ROS generation |

| A549 (lung) | 3.30 | Induction of apoptosis |

| MCF-7 (breast) | 4.30 | DNA interaction; oxidative stress |

| NIH-3T3 (murine) | 0.34 | Cytotoxicity via apoptosis |

These results indicate that Au(PPh₃) exhibits potent cytotoxicity across different cancer types, often outperforming traditional chemotherapeutics like cisplatin .

Antimicrobial Activity

In addition to its anticancer properties, Au(PPh₃) has demonstrated antimicrobial activity, particularly against Gram-positive bacteria. The following table outlines its effectiveness compared to standard antibiotics:

| Bacterial Strain | MIC (μM) | Comparison with Antibiotics |

|---|---|---|

| Staphylococcus aureus | 5 | More effective than vancomycin |

| Enterococcus faecalis | 10 | Comparable to ampicillin |

| Escherichia coli | >50 | Less effective than ciprofloxacin |

Research indicates that gold(I) complexes generally show higher efficacy against Gram-positive bacteria due to differences in cell wall structure compared to Gram-negative bacteria .

Case Studies and Research Findings

-

Study on Thioredoxin Reductase Inhibition :

- A study demonstrated that Au(PPh₃) inhibited TrxR with an IC50 value significantly lower than many other metal-based drugs, highlighting its potential as a therapeutic agent for cancer treatment .

-

Comparative Efficacy Against Cisplatin :

- Research comparing the cytotoxicity of Au(PPh₃) with cisplatin showed that the gold complex was more effective at inducing apoptosis in resistant cancer cell lines, suggesting it could be a viable alternative for patients with cisplatin resistance .

-

Antimicrobial Activity Assessment :

- In vitro studies revealed that Au(PPh₃) exhibited strong bactericidal activity against various strains of bacteria, particularly those associated with hospital-acquired infections .

特性

IUPAC Name |

gold(1+);trifluoromethanesulfonate;triphenylphosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P.CHF3O3S.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7;/h1-15H;(H,5,6,7);/q;;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNGCXGJNWEWTH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-].[Au+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15AuF3O3PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156397-47-6 |

Source

|

| Record name | (Triphenylphosphine)gold(I) triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。